1-Acetil-1H-1,2,4-triazol-1-ilato de etilo

Descripción general

Descripción

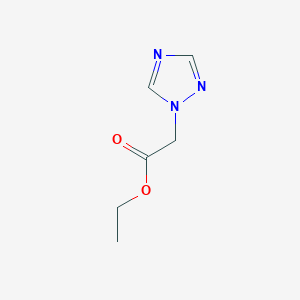

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C6H9N3O2. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms.

Aplicaciones Científicas De Investigación

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic uses, such as in the development of new drugs.

Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be synthesized through a two-step reaction process. The initial step involves the N-alkylation of 1,2,4-triazole with ethyl 2-chloroacetate in the presence of anhydrous potassium carbonate under reflux conditions. This reaction yields ethyl 2-(1H-1,2,4-triazol-1-yl)acetate .

Industrial Production Methods

While specific industrial production methods for ethyl 1H-1,2,4-triazol-1-ylacetate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Amidation: The ester group can be converted to amides through reactions with amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .

Mecanismo De Acción

The mechanism of action of ethyl 1H-1,2,4-triazol-1-ylacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to the compound’s observed biological activities, such as antimicrobial and antioxidant effects .

Comparación Con Compuestos Similares

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be compared with other similar compounds, such as:

1,2,4-Triazole: The parent compound, which forms the basis for many derivatives.

1,2,4-Triazole-3-thione: Known for its antiviral and anticancer properties.

1,2,4-Triazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals .

ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is unique due to its specific ester functional group, which allows for further chemical modifications and applications in diverse fields.

Actividad Biológica

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial, antioxidant, and anticancer properties.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . The unique structure of triazoles allows them to interact with various biological targets, influencing numerous biochemical pathways.

Synthesis of Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate can be synthesized through various methods involving the reaction of ethyl acetate with triazole precursors. The most common method includes:

- Formation of Triazole Ring : The triazole ring is typically formed via cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Esterification : The resulting triazole compound is then esterified with ethyl acetate using acid catalysts.

This synthetic pathway ensures the production of high-yielding triazole derivatives suitable for further biological testing .

The biological activity of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate is primarily attributed to its ability to form hydrogen bonds and other non-covalent interactions with various biomolecules. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes, which can alter cellular processes and contribute to its therapeutic effects .

- Cell Signaling Modulation : By influencing key signaling pathways, this compound can affect gene expression and cellular metabolism.

Antimicrobial Activity

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate exhibits significant antimicrobial properties against a range of pathogens:

| Pathogen | Activity (Minimum Inhibitory Concentration - MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Studies have demonstrated that this compound effectively inhibits the growth of both gram-positive and gram-negative bacteria as well as certain fungi .

Antioxidant Properties

The antioxidant capacity of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate has been evaluated through various assays. It demonstrates a strong ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage .

Anticancer Activity

Recent research indicates that ethyl 2-(1H-1,2,4-triazol-1-yl)acetate exhibits cytotoxic effects against several cancer cell lines. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 25.5 |

| HeLa (cervical) | 30.0 |

| A549 (lung) | 22.0 |

The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .

Case Studies

Several studies have highlighted the potential applications of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate in drug development:

- Antimicrobial Agents : A study demonstrated that derivatives of this compound could serve as lead compounds for developing new antibiotics effective against resistant strains.

- Cancer Therapy : Research indicated that modifications in the triazole structure could enhance anticancer activity and selectivity towards tumor cells while minimizing effects on normal cells.

- Neuroprotective Effects : Preliminary findings suggest that this compound may also exhibit neuroprotective properties by inhibiting acetylcholinesterase activity .

Propiedades

IUPAC Name |

ethyl 2-(1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXLIKDTQXSKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299343 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-01-0 | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56563-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,4-triazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of Ethyl 1H-1,2,4-triazol-1-ylacetate in the synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione?

A: Ethyl 1H-1,2,4-triazol-1-ylacetate serves as a starting material in the multi-step synthesis of 4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione. The abstract states that the title compound (4-Phenyl-3-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione) "was prepared by the reaction of ethyl 2-(1H-1,2,4-triazol-1-yl)acetate with hydrazine and phenyl isothiocyanate." [] This suggests that Ethyl 1H-1,2,4-triazol-1-ylacetate undergoes a series of reactions, first with hydrazine and then with phenyl isothiocyanate, ultimately leading to the formation of the final product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.